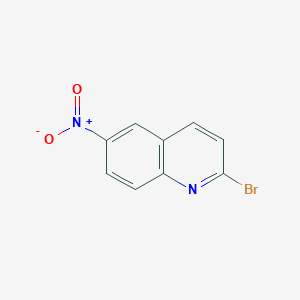

2-Bromo-6-nitroquinoline

Vue d'ensemble

Description

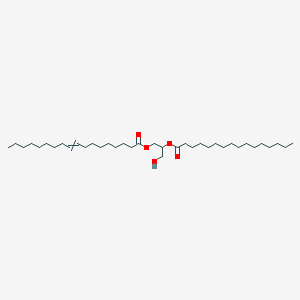

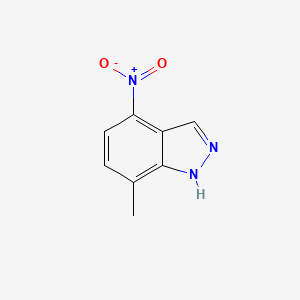

2-Bromo-6-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The synthesis can be facilitated by various methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

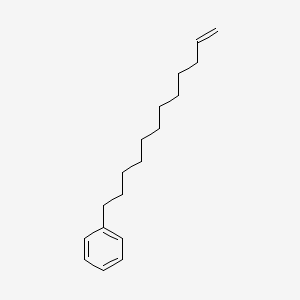

The molecular structure of this compound consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, with bromine and nitro functional groups attached .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . In the case of this compound, it can be activated by nitration, which is a process that introduces a nitro group into the molecule .Physical And Chemical Properties Analysis

The molecular weight of this compound is 253.05 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Applications De Recherche Scientifique

Prodrug Systems for Reductive Activation

- Research Context: Novel 2-aryl-5-nitroquinolines, including derivatives of 2-Bromo-6-nitroquinoline, have been synthesized as potential prodrug systems for bioreductive activation. These compounds undergo specific chemical transformations under reducing conditions, making them potential candidates for targeted drug delivery systems.

- Source: Couch et al., 2008, Tetrahedron.

Intermediate in PI3K/mTOR Inhibitors Synthesis

- Research Context: A derivative of this compound has been identified as an important intermediate in the synthesis of various PI3K/mTOR inhibitors. These inhibitors are crucial in the study of certain cancers and other diseases.

- Source: Lei et al., 2015.

Anticancer Activity

- Research Context: Certain quinoline derivatives, including 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines. This suggests potential applications in the development of new anticancer drugs.

- Source: Köprülü et al., 2018, Journal of Biochemical and Molecular Toxicology.

Photolabile Protecting Group

- Research Context: Brominated hydroxyquinoline, a derivative of this compound, has been synthesized and studied for its potential as a photolabile protecting group. This property is valuable in the development of light-sensitive compounds for various scientific and medical applications.

- Source: Fedoryak et al., 2002, Organic Letters.

Antifungal Activity

- Research Context: Certain bromo-chloro-quinoline derivatives, including 3-bromo-6-chloro-8-quinolinols, have demonstrated antifungal properties. This suggests potential applications in developing new antifungal agents.

- Source: Gershon et al., 1996, Monatshefte für Chemie / Chemical Monthly.

Safety and Hazards

The safety data sheet for 2-Bromo-4-nitroquinoline suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is recommended to seek medical attention immediately .

Orientations Futures

While specific future directions for 2-Bromo-6-nitroquinoline were not found in the retrieved sources, there is a general interest in the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . This includes the exploration of greener and more sustainable chemical processes .

Propriétés

IUPAC Name |

2-bromo-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJTYNNFNUQDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707441 | |

| Record name | 2-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1378259-42-7 | |

| Record name | 2-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)

![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)